molecular formula C13H17F2N3 B2879874 2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole CAS No. 2097892-94-7

2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole

Cat. No.: B2879874
CAS No.: 2097892-94-7
M. Wt: 253.297
InChI Key: ISNCAHZYCYSTFU-UHFFFAOYSA-N
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Description

2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a difluoromethyl group and an octahydro-1H-isoindole moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the difluoromethyl group. The final step involves the cyclization to form the octahydro-1H-isoindole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-pyrimidine derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole involves its interaction with specific molecular targets. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular functions and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diflumetorim: A commercial pyrimidinamine fungicide with a similar pyrimidine structure.

    Pyrimidifen: Another pyrimidine derivative used as an acaricide.

Uniqueness

2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole stands out due to its unique combination of a difluoromethyl-pyrimidine and an octahydro-1H-isoindole moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[6-(difluoromethyl)pyrimidin-4-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3/c14-13(15)11-5-12(17-8-16-11)18-6-9-3-1-2-4-10(9)7-18/h5,8-10,13H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNCAHZYCYSTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C3=NC=NC(=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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